molecular formula C6H10O2S B561787 2,2-dimethyl-3-oxobutanethioic S-acid CAS No. 135937-96-1

2,2-dimethyl-3-oxobutanethioic S-acid

Cat. No. B561787
CAS RN: 135937-96-1
M. Wt: 146.204
InChI Key: KYXIFPICNYSQEK-UHFFFAOYSA-N
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Description

“2,2-dimethyl-3-oxobutanethioic S-acid” is a chemical compound with the molecular formula C6H10O2S . It has a molecular weight of 146.204.


Molecular Structure Analysis

The molecular structure of “2,2-dimethyl-3-oxobutanethioic S-acid” consists of 6 carbon atoms, 10 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact structure would require more specific information or computational chemistry methods to determine.

properties

IUPAC Name

2,2-dimethyl-3-oxobutanethioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-4(7)6(2,3)5(8)9/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXIFPICNYSQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)C(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721573
Record name 2,2-Dimethyl-3-oxobutanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135937-96-1
Record name 2,2-Dimethyl-3-oxobutanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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